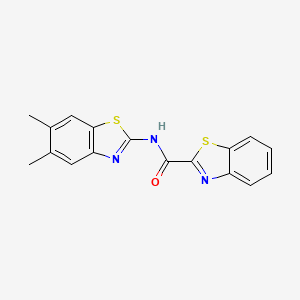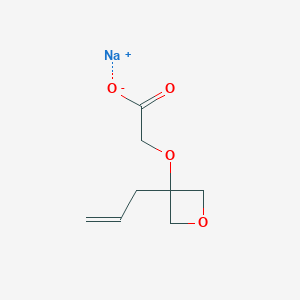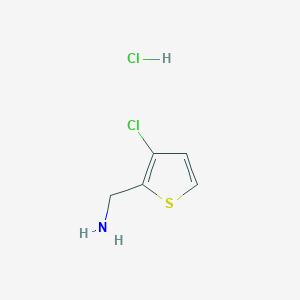
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is a unique organic compound with a highly specific molecular structure. It integrates several functional groups which contribute to its reactivity and applications in various fields. These include oxalamide, hydroxyethoxy, cyclopentyl, and p-tolyl groups, making it a versatile compound in synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide typically involves multi-step synthesis:
Formation of Intermediate Compounds: : Begin with the synthesis of key intermediates, like the p-tolyl ethyl ether and cyclopentyl amine, under controlled conditions.
Oxalamide Formation: : React the intermediates with oxalyl chloride in a dry solvent such as dichloromethane, typically at low temperatures to avoid side reactions.
Hydroxyethoxy Integration:
Industrial Production Methods
Industrial production scales up these reactions, ensuring consistency and purity. Techniques such as continuous flow chemistry or employing industrial reactors help maintain optimal temperatures and pressures. Automation and controlled reaction environments reduce the chances of impurities and enhance yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the hydroxyethoxy group, forming oxides or ketones.
Reduction: : Reduction reactions may target the oxalamide moiety, yielding amines or alcohols.
Substitution: : The aromatic p-tolyl ring allows for electrophilic substitution, introducing various substituents like nitro or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituents: : Bromine or nitric acid for aromatic substitutions.
Major Products
Oxidation: : Ketones or alcohols.
Reduction: : Amines or simpler alcohols.
Substitution: : Nitro or alkyl derivatives of the original compound.
Scientific Research Applications
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide finds applications across various fields:
Chemistry: : Used as an intermediate in organic synthesis, aiding in the production of complex molecules.
Biology: : Acts as a molecular probe or a building block in synthesizing bioactive compounds.
Medicine: : Potential use in drug discovery, particularly in designing inhibitors or modulators for specific enzymes.
Industry: : Employed in material science for developing polymers with desired properties.
Mechanism of Action
The compound's mechanism of action depends on its functional groups and their interactions with molecular targets. It can act through:
Enzyme Inhibition: : The oxalamide group can form stable complexes with enzymes, inhibiting their activity.
Receptor Modulation: : The hydroxyethoxy and cyclopentyl groups may interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide stands out due to its unique combination of functional groups.
Similar Compounds
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide
N1-cyclopentyl-N2-(2-(p-tolyl)ethyl)oxalamide
Uniqueness: : The specific arrangement of hydroxyethoxy, p-tolyl, and cyclopentyl groups contributes to its unique reactivity and applications, distinguishing it from other oxalamide derivatives.
Feel free to dive into more details or ask about any specific section!
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13-6-8-14(9-7-13)16(24-11-10-21)12-19-17(22)18(23)20-15-4-2-3-5-15/h6-9,15-16,21H,2-5,10-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUSAZUYBBVQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2922545.png)

![[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B2922548.png)



![N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2922558.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2922562.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide](/img/structure/B2922564.png)

